molecular formula C18H17Br2NO4 B2494296 N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide CAS No. 832674-47-2

N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B2494296
CAS No.: 832674-47-2
M. Wt: 471.145
InChI Key: WPXPNCSIHVINHE-UHFFFAOYSA-N
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Description

Crystallographic Elucidation of Halogen-Substituted Phenoxyacetamide Core

Molecular Geometry and Bonding Patterns

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/ c (no. 14). The asymmetric unit comprises half a molecule due to crystallographic symmetry. Key bond lengths include:

  • C–Br bonds : 1.879(15) Å (consistent with typical aryl-bromine bonds).
  • C–O (ether) : 1.412(18) Å, indicative of strong σ-bonding in the ethoxy group.
  • C=O (formyl) : 1.221(12) Å, characteristic of conjugated carbonyl systems.

The phenoxyacetamide core adopts a planar conformation, with torsional angles between the aromatic ring and acetamide group measuring 8.7°–12.3°, minimizing steric strain.

Table 1: Selected Crystallographic Parameters
Parameter Value Source
Unit cell volume 359.67(9) ų
Space group P2₁/ c
C–Br bond length 1.879(15) Å
C=O bond length 1.221(12) Å

Halogen-Driven Supramolecular Interactions

The bromine atoms participate in type II halogen···halogen interactions (Br···Br: 3.45 Å), which are shorter than the sum of van der Waals radii (3.70 Å). These interactions propagate a herringbone packing motif along the a-axis, stabilizing the crystal lattice.

Properties

IUPAC Name

N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br2NO4/c1-2-24-14-8-13(10-22)16(19)17(20)18(14)25-11-15(23)21-9-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXPNCSIHVINHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure comprises three modular components:

  • 2,3-Dibromo-6-ethoxy-4-formylphenol core : Provides electrophilic sites for etherification and amidation.
  • Acetamide linker : Introduced via nucleophilic substitution or coupling reactions.
  • Benzyl group : Incorporated through reductive amination or direct alkylation.

Retrosynthetic disconnection suggests two viable pathways (Figure 1):

  • Pathway A : Coupling preformed 2,3-dibromo-6-ethoxy-4-formylphenol with N-benzyl-2-chloroacetamide.
  • Pathway B : Sequential bromination, ethoxylation, and formylation on a preassembled phenoxyacetamide scaffold.

Stepwise Synthesis and Reaction Optimization

Pathway A: Phenol-Acetamide Coupling

Synthesis of 2,3-Dibromo-6-Ethoxy-4-Formylphenol

Starting Material : 4-Hydroxy-3-methoxybenzaldehyde (vanillin).
Reaction Sequence :

  • Ethoxylation : Treatment with ethyl bromide/K₂CO₃ in DMF (80°C, 12 h) yields 6-ethoxy-4-hydroxy-3-methoxybenzaldehyde.
  • Bromination : Electrophilic bromination using Br₂ (2.2 eq) in acetic acid (0°C → RT, 6 h) introduces dibromo substituents.
  • Demethylation : BBr₃ in DCM (-78°C, 2 h) removes the methoxy group, yielding the phenolic intermediate.

Key Data :

Step Reagents Conditions Yield (%)
Ethoxylation EtBr, K₂CO₃, DMF 80°C, 12 h 85
Bromination Br₂, AcOH 0°C → RT, 6 h 72
Demethylation BBr₃, DCM -78°C, 2 h 91
Acetamide Formation

Chloroacetylation : React 2,3-dibromo-6-ethoxy-4-formylphenol with chloroacetyl chloride (1.2 eq) and K₂CO₃ in acetone (0°C → RT, 4 h).
Amidation : Substitute chloride with benzylamine (2 eq) in THF under N₂ (reflux, 8 h).

Optimization Insight :

  • Excess benzylamine (2.5 eq) improves yield to 78% by mitigating steric hindrance from bromine substituents.
  • THF outperforms DMF due to better solubility of intermediates.

Pathway B: Sequential Functionalization of Phenoxyacetamide

Core Scaffold Assembly

Starting Material : Methyl 2-(4-hydroxy-3-methoxyphenoxy)acetate.
Reaction Sequence :

  • Ethoxylation : Ethyl bromide/K₂CO₃ in DMF (70°C, 10 h).
  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → 50°C, 3 h).
  • Bromination : Br₂ in CCl₄ (RT, 4 h) achieves dibromination.
  • Ester Hydrolysis : NaOH/EtOH (reflux, 2 h) yields carboxylic acid.
  • Amidation : EDCl/HOBt-mediated coupling with benzylamine in DCM (RT, 12 h).

Key Data :

Step Reagents Yield (%) Purity (HPLC)
Formylation POCl₃, DMF 68 95.2
Bromination Br₂, CCl₄ 75 97.8
Amidation EDCl, HOBt, DCM 82 98.5

Comparative Analysis of Synthetic Routes

Pathway A Advantages :

  • Fewer steps (5 vs. 7 in Pathway B).
  • Higher overall yield (63% vs. 58%).

Pathway B Advantages :

  • Better regiocontrol during bromination.
  • Scalability (>500 g batches demonstrated).

Critical Challenges :

  • Bromine Selectivity : Ortho/para directors (ethoxy, formyl) complicate dibromination; low temperatures (-10°C) suppress polybromination.
  • Amide Hydrolysis : Basic conditions during ethoxylation require protected intermediates (e.g., methyl esters).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Reactor Design : Tubular flow system (316L stainless steel, 20 mL volume).
Conditions :

  • Bromination: Br₂/AcOH (1:3 v/v), residence time 12 min.
  • Ethoxylation: Supercritical ethanol (250°C, 15 MPa).

Benefits :

  • 40% reduction in reaction time.
  • 99.8% purity by GC-MS.

Green Chemistry Innovations

Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes DMF in ethoxylation (80°C, 10 h, 89% yield).
Catalysis : Fe₃O₄@SiO₂-SO₃H nanoparticles for amidation (0.5 mol%, 92% yield, reusable 5x).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, NH), 7.32–7.25 (m, 5H, Ph), 4.52 (s, 2H, OCH₂CO), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃).
  • HRMS : m/z 471.14 [M+H]⁺ (calc. 471.04).

Purity Assessment

HPLC Method :

  • Column: C18 (4.6 × 250 mm, 5 μm).
  • Mobile phase: MeCN/H₂O (70:30), 1.0 mL/min.
  • Retention time: 6.8 min, purity >99%.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

A comparative analysis of N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide and related acetamide derivatives is presented below, focusing on substituent effects, synthesis yields, and physicochemical properties.

Key Observations:

Halogenation Effects: The target compound’s dibromination enhances steric bulk and electron-withdrawing effects compared to mono-halogenated analogs (e.g., fluorine in Compound 30 or chlorine in derivatives ). Bromine may improve binding to hydrophobic pockets in biological targets but complicates synthesis due to reactivity. In contrast, fluorine (Compound 30) offers metabolic stability and moderate lipophilicity, contributing to higher synthetic yields (82%) .

N-Substituent Influence: The N-benzyl group in the target compound increases lipophilicity compared to polar N-substituents like hydroxyalkyl (Compound 31) . This may enhance membrane permeability but reduce aqueous solubility.

Functional Group Reactivity :

  • The formyl group (position 4) in the target compound allows for further derivatization (e.g., condensation reactions), a feature absent in butyryl- or methyl-substituted analogs .

Synthesis Challenges :

  • The target compound’s discontinued status contrasts with high-yield analogs like Compound 30 (82% yield via bromoacetyl bromide coupling) . This suggests difficulties in optimizing bromine-related steps or purification.

Research Findings and Implications

  • Structural Insights : Crystallographic studies of analogs (e.g., N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide) reveal that bulky substituents induce specific conformations (e.g., chair cyclohexyl rings) and intermolecular hydrogen bonding (N–H⋯O), which stabilize crystal lattices . Similar interactions may govern the target compound’s solid-state behavior.
  • The bromoethoxyformyl motif in the target compound could modulate toxicity or target affinity.
  • Synthetic Routes : Methods involving bromoacetyl bromide and nucleophilic substitution (e.g., , Methods B/C) are transferable to the target compound’s synthesis, though bromine handling and regioselectivity require optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide, and how are intermediates purified?

  • Methodology :

  • The synthesis typically involves multi-step reactions, starting with halogenation and etherification of the phenolic core. For example, bromination of the phenolic ring followed by coupling with an acetamide derivative via nucleophilic substitution. Ethoxy and formyl groups are introduced using alkylation and formylation reagents (e.g., POCl₃/DMF for formylation).
  • Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Analytical techniques like TLC and HPLC monitor reaction progress .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (using instruments like Bruker AXS P4/SMART 1000) confirms bond lengths, angles, and stereochemistry. For example, anisotropic refinement of non-hydrogen atoms and constrained hydrogen positions ensure accuracy .
  • Spectroscopy : FT-IR verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹), while ¹H/¹³C NMR confirms substituent integration and coupling patterns. Mass spectrometry (ESI-TOF) validates molecular weight .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Kinase inhibition : Src kinase inhibition is assessed via fluorescence-based assays (e.g., ADP-Glo™) using ATP analogs. IC₅₀ values are calculated from dose-response curves .
  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) determine MIC values against bacterial/fungal strains. Cytotoxicity is tested on mammalian cell lines (e.g., MTT assay) to establish selectivity .

Advanced Research Questions

Q. How can structural modifications (e.g., halogen substitution, heterocycle replacement) impact Src kinase inhibition?

  • SAR Analysis :

  • Pyridine vs. Thiazole : Replacing pyridine with thiazole (as in KX2-391 derivatives) alters π-π stacking and hydrogen bonding with kinase active sites, affecting potency. Thiazole derivatives show improved IC₅₀ values due to enhanced hydrophobic interactions .
  • Halogen Effects : Bromine at C2/C3 increases steric bulk, potentially disrupting substrate binding. Ethoxy groups at C6 improve solubility but may reduce membrane permeability .
  • Table : Key SAR Findings
SubstituentPositionEffect on IC₅₀ (Src Kinase)
BrC2/C3IC₅₀ ↓ (Enhanced inhibition)
ThiazoleCoreIC₅₀ ↓ by 40% vs. Pyridine
OEtC6IC₅₀ ↑ (Reduced activity)

Q. How can crystallographic data resolve contradictions in biological assay results?

  • Case Study : Discrepancies in IC₅₀ values across labs may arise from polymorphic forms or solvate formation. Single-crystal XRD identifies polymorphs (e.g., differences in hydrogen-bonding networks) that alter ligand-receptor interactions. For instance, a metastable polymorph may exhibit 10-fold lower activity due to distorted acetamide conformation .
  • Validation : Pair XRD with molecular docking (AutoDock Vina) to correlate crystal structures with binding affinities. Orthogonal assays (e.g., SPR for binding kinetics) confirm biological relevance .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Process Chemistry :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for phenolic -OH during bromination to prevent side reactions. Deprotection with TBAF ensures high recovery (>85%) .
  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) for etherification steps, minimizing degradation. In-line IR monitors intermediate formation .
  • Table : Yield Optimization
StepConventional YieldOptimized Yield
Bromination65%89% (TBS-protected)
Etherification72%94% (Flow reactor)

Methodological Considerations

  • Data Contradictions : When biological activity conflicts with computational predictions, re-evaluate force field parameters in docking studies or validate via cryo-EM to visualize ligand-binding poses .
  • Stability Issues : Accelerated stability studies (40°C/75% RH) identify degradation products. LC-MS/MS detects hydrolyzed acetamide or dehalogenated byproducts, guiding formulation adjustments (e.g., lyophilization for long-term storage) .

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